(3-Aminophenyl)(1-azepanyl)methanone

Description

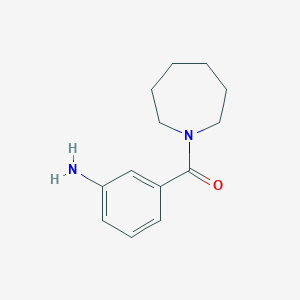

Structure

3D Structure

Properties

IUPAC Name |

(3-aminophenyl)-(azepan-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-12-7-5-6-11(10-12)13(16)15-8-3-1-2-4-9-15/h5-7,10H,1-4,8-9,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPNOUVIFRUUJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586123 |

Source

|

| Record name | (3-Aminophenyl)(azepan-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401646-91-1 |

Source

|

| Record name | (3-Aminophenyl)(azepan-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(3-Aminophenyl)(1-azepanyl)methanone: A Technical Guide to Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and a proposed framework for the synthesis and structure elucidation of (3-Aminophenyl)(1-azepanyl)methanone. This document is intended to serve as a foundational resource for researchers and scientists engaged in the fields of medicinal chemistry, pharmacology, and drug development. Due to the limited availability of published experimental data for this specific molecule, this guide leverages data from analogous compounds to propose a robust workflow for its synthesis and characterization.

Chemical Properties and Identification

(3-Aminophenyl)(1-azepanyl)methanone is a chemical compound with the molecular formula C13H18N2O. It is classified as an aminobenzophenone derivative, characterized by a 3-aminophenyl group bonded to a carbonyl moiety, which in turn is attached to a seven-membered azepane ring. The primary CAS number identified for this compound is 401646-91-1.[1][2] It is typically available as an off-white to light yellow powder with a purity of 98% or higher and is often used as a pharmaceutical intermediate.[1]

| Property | Value | Source(s) |

| IUPAC Name | (3-aminophenyl)(azepan-1-yl)methanone | - |

| CAS Number | 401646-91-1 | [1][2] |

| Molecular Formula | C13H18N2O | [2] |

| Molecular Weight | 218.29 g/mol | - |

| Appearance | Off-white to light yellow powder | [1] |

| Purity | ≥98% | [1] |

| Application | Pharmaceutical intermediates | [1] |

| Storage | Keep in a cool place | [1] |

Note: A conflicting CAS number (436089-02-0) and molecular formula (C10H14N2O) have been observed in some databases for a compound with the same name; however, this is likely an error as the alternate name provided, N-(5-amino-2-methylphenyl)propanamide, corresponds to a different chemical structure.[3]

Proposed Synthesis

Caption: Proposed Synthetic Pathway for (3-Aminophenyl)(1-azepanyl)methanone.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Nitrobenzoyl chloride

-

To a solution of 3-nitrobenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 equivalents) or thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

The solvent and excess reagent are removed under reduced pressure to yield crude 3-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of (3-Nitrophenyl)(azepan-1-yl)methanone

-

Dissolve 3-nitrobenzoyl chloride (1 equivalent) in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add azepane (1.1 equivalents) followed by a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 3-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of (3-Aminophenyl)(1-azepanyl)methanone

-

Dissolve (3-Nitrophenyl)(azepan-1-yl)methanone (1 equivalent) in a solvent mixture, such as ethanol and water.

-

Add iron powder (3-5 equivalents) and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and stir for 2-4 hours.

-

Monitor the reduction of the nitro group by TLC.

-

After completion, cool the reaction mixture and filter through a pad of celite to remove the iron catalyst.

-

Neutralize the filtrate with a base such as sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, (3-Aminophenyl)(1-azepanyl)methanone. Further purification can be achieved by recrystallization or column chromatography if necessary.

Structure Elucidation

The unambiguous determination of the chemical structure of (3-Aminophenyl)(1-azepanyl)methanone requires a combination of spectroscopic techniques. The following section outlines the expected results from these analyses.

Caption: Workflow for the Structure Elucidation of (3-Aminophenyl)(1-azepanyl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-aminophenyl ring, with characteristic splitting patterns (triplet, doublet of doublets). The protons of the azepane ring will likely appear as broad multiplets in the aliphatic region. The protons of the amino group will present as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbonyl carbon, the aromatic carbons (with quaternary carbons having lower intensities), and the carbons of the azepane ring.

-

2D NMR (COSY, HSQC, HMBC): These experiments would be crucial to confirm the connectivity between protons and carbons, definitively assigning the substitution pattern on the aromatic ring and the structure of the azepane moiety.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is expected to show a prominent protonated molecular ion [M+H]⁺ peak that corresponds to the exact mass of C13H19N2O⁺, confirming the molecular formula.

-

Fragmentation Pattern: Electron ionization (EI) mass spectrometry would likely show characteristic fragmentation patterns, including the loss of the azepane ring and fragments corresponding to the aminobenzoyl cation.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the key functional groups present in the molecule. For comparison, the IR spectrum of the similar compound (3-aminophenyl)(phenyl)methanone shows characteristic peaks that can be extrapolated.

-

N-H Stretching: Two bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.

-

C=O Stretching: A strong absorption band is anticipated around 1630-1680 cm⁻¹ due to the carbonyl group of the ketone.

-

C-N Stretching: A band in the region of 1250-1350 cm⁻¹ is expected for the aryl C-N bond.

-

Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Biological Activity and Signaling Pathways

To date, there is no publicly available information regarding the biological activity or the signaling pathways associated with (3-Aminophenyl)(1-azepanyl)methanone. Given its structural similarity to other pharmacologically active aminobenzophenone derivatives, this compound represents a candidate for future biological screening and investigation. Potential areas of research could include its activity as a kinase inhibitor, a ligand for G-protein coupled receptors, or its role in other cellular signaling cascades.

Conclusion

This technical guide provides a detailed overview of the known chemical properties of (3-Aminophenyl)(1-azepanyl)methanone and presents a comprehensive, albeit proposed, framework for its synthesis and structural elucidation. The methodologies outlined herein are based on established chemical principles and data from analogous compounds, offering a solid starting point for researchers interested in this molecule. Further experimental validation is necessary to confirm the proposed synthetic route and the predicted spectroscopic data. The lack of biological data highlights an opportunity for future research to explore the pharmacological potential of this compound.

References

Novel Synthesis Routes for (3-Aminophenyl)(1-azepanyl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of plausible and novel synthetic routes for (3-Aminophenyl)(1-azepanyl)methanone, a key intermediate in various research and development applications. While specific novel methods for this exact molecule are not extensively documented in publicly available literature, this document outlines two primary strategies based on established and modern synthetic methodologies: a traditional route involving a nitro intermediate and a more direct, modern coupling approach.

Route 1: Synthesis via 3-Nitrobenzoyl Chloride Intermediate

This well-established, multi-step approach is a reliable method for the synthesis of (3-Aminophenyl)(1-azepanyl)methanone. The strategy involves the initial formation of an amide bond between 3-nitrobenzoyl chloride and azepane, followed by the reduction of the nitro group to the desired amine.

Experimental Protocol:

Step 1: Synthesis of 3-Nitrobenzoyl Chloride

-

To 3-nitrobenzoic acid (1 equivalent), add thionyl chloride (excess, e.g., 5-10 equivalents).

-

The mixture is heated to reflux and stirred for a period of 2-6 hours.[1]

-

After the reaction is complete, the excess thionyl chloride is removed under reduced pressure.

-

The resulting crude 3-nitrobenzoyl chloride can be used directly in the next step or purified by distillation.

Step 2: Synthesis of (3-Nitrophenyl)(1-azepanyl)methanone

-

Dissolve azepane (1 equivalent) and a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), in an inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 3-nitrobenzoyl chloride (1 equivalent) in the same solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water.

-

The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

The organic phase is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography.

Step 3: Reduction of (3-Nitrophenyl)(1-azepanyl)methanone to (3-Aminophenyl)(1-azepanyl)methanone

-

Dissolve (3-Nitrophenyl)(1-azepanyl)methanone (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalyst, typically palladium on carbon (Pd/C, 5-10 mol%).

-

The reaction mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

-

The reaction is monitored by TLC or HPLC until the starting material is fully consumed.

-

After completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to afford (3-Aminophenyl)(1-azepanyl)methanone. The product can be further purified by recrystallization if necessary. A similar reduction of a nitro group in the synthesis of a related compound was achieved using iron and hydrochloric acid.[2]

Quantitative Data Summary (Based on Analogous Reactions)

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Time | Yield | Purity | Reference |

| 1 | 3-Nitrobenzoic Acid | Thionyl Chloride | None | Reflux | 6 h | High | N/A | [1] |

| 2 | 3-Nitrobenzoyl Chloride, Azepane | Pyridine | Toluene | 80°C | 2 h | Good | N/A | [1] |

| 3 | (3-Nitrophenyl)(1-azepanyl)methanone | Pd/C, H₂ | Ethanol | Room Temp. | 2-12 h | >90% | High | Analogous reductions |

Workflow Diagram

References

An In-depth Technical Guide on the Solubility of (3-Aminophenyl)(1-azepanyl)methanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of (3-Aminophenyl)(1-azepanyl)methanone, a compound of interest in pharmaceutical development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining its solubility. This includes a comprehensive, generalized experimental protocol for solubility assessment and a qualitative solubility profile based on the compound's structural features. Furthermore, this guide presents logical workflows and conceptual diagrams to aid researchers in understanding and predicting the solubility behavior of this and similar molecules in various organic solvents.

Introduction

(3-Aminophenyl)(1-azepanyl)methanone is an organic compound featuring both an aromatic amine and a tertiary amide functional group.[1][2][3] Its molecular structure suggests a degree of polarity that will significantly influence its solubility in different organic solvents. Understanding the solubility of this compound is a critical first step in various stages of drug development, including formulation, purification, and analytical method development. This guide aims to provide the necessary tools and theoretical background to effectively approach the solubility determination of this molecule.

Physicochemical Properties

A summary of the known physicochemical properties of (3-Aminophenyl)(1-azepanyl)methanone is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈N₂O | [1] |

| Molecular Weight | 218.3 g/mol | [4] |

| Appearance | Off-white to light yellow powder | [3] |

| Boiling Point | 370.8°C at 760 mmHg | [2] |

| Density | 1.131 g/cm³ | [2] |

Table 1: Physicochemical Properties of (3-Aminophenyl)(1-azepanyl)methanone

Predicted Solubility Profile

In the absence of specific experimental data, a qualitative prediction of solubility can be made based on the principle of "like dissolves like." The presence of the amine and amide groups, capable of hydrogen bonding, suggests that the molecule will exhibit some solubility in polar solvents. The aromatic ring and the azepane ring contribute to its nonpolar character, suggesting potential solubility in less polar organic solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | Likely Soluble | Capable of hydrogen bonding with the amine and amide groups. |

| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | Likely Soluble | Dipole-dipole interactions with the polar functional groups. |

| Nonpolar (e.g., Hexane, Toluene) | Likely Sparingly Soluble to Insoluble | The nonpolar hydrocarbon portions of the molecule may allow for some interaction, but the polar groups will limit solubility. |

| Chlorinated (e.g., Dichloromethane, Chloroform) | Moderately Soluble | Intermediate polarity allows for interaction with both polar and nonpolar regions of the molecule. |

Table 2: Predicted Qualitative Solubility of (3-Aminophenyl)(1-azepanyl)methanone

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of (3-Aminophenyl)(1-azepanyl)methanone in an organic solvent. This method is based on the common laboratory practice of saturation.[5][6][7]

Objective: To determine the concentration of a saturated solution of (3-Aminophenyl)(1-azepanyl)methanone in a specific organic solvent at a given temperature.

Materials:

-

(3-Aminophenyl)(1-azepanyl)methanone

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of (3-Aminophenyl)(1-azepanyl)methanone to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The solid phase should be present throughout this period.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Gravimetric Analysis (Optional but Recommended):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

-

Calculate the solubility in g/L or mg/mL.

-

-

Quantitative Analysis (HPLC or UV-Vis):

-

Prepare a series of standard solutions of known concentrations of (3-Aminophenyl)(1-azepanyl)methanone in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC with UV detection at an appropriate wavelength).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Data Reporting:

-

Report the solubility as an average of multiple determinations at the specified temperature, including the standard deviation.

-

Figure 1: Experimental workflow for determining the solubility of (3-Aminophenyl)(1-azepanyl)methanone.

Logical Approach to Solubility Screening

For drug development professionals, a systematic approach to solubility screening is crucial. The following diagram illustrates a logical workflow for assessing the solubility of a compound like (3-Aminophenyl)(1-azepanyl)methanone in different types of solvents.

Figure 2: A logical workflow for systematic solubility screening.

Structure-Solubility Relationship

The solubility of (3-Aminophenyl)(1-azepanyl)methanone is governed by the interplay of its functional groups and overall molecular structure. The following diagram illustrates these relationships.

Figure 3: Key structural features influencing the solubility of (3-Aminophenyl)(1-azepanyl)methanone.

Conclusion

References

- 1. (3-Aminophenyl)(azepan-1-yl)methanone | C13H18N2O | CID 16476306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3-AMINOPHENYL)(1-AZEPANYL)METHANONE | CAS#:436089-02-0 | Chemsrc [chemsrc.com]

- 3. (3-AMINOPHENYL)(1-AZEPANYL)METHANONE, CasNo.401646-91-1 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 4. scbt.com [scbt.com]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

Spectroscopic and Synthetic Profile of (3-Aminophenyl)(1-azepanyl)methanone: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of (3-Aminophenyl)(1-azepanyl)methanone, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of published experimental data, this document combines confirmed properties with predictive spectroscopic analysis to serve as a valuable resource for researchers.

Compound Identification

| Property | Value |

| Chemical Name | (3-Aminophenyl)(1-azepanyl)methanone |

| Synonyms | 3-(azepan-1-ylcarbonyl)aniline |

| CAS Number | 401646-91-1 |

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 218.29 g/mol |

| Appearance | Off-white to light yellow powder |

Predicted Spectroscopic Data

In the absence of experimentally derived spectra in public literature, the following sections provide predicted data based on the chemical structure of (3-Aminophenyl)(1-azepanyl)methanone and spectroscopic data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.10 | t | 1H | Aromatic H (meta to both substituents) |

| ~6.80 | d | 1H | Aromatic H (ortho to -NH₂) |

| ~6.70 | s | 1H | Aromatic H (ortho to both substituents) |

| ~6.60 | d | 1H | Aromatic H (ortho to -C(O)N-) |

| ~5.00 | br s | 2H | -NH₂ |

| ~3.50 | t | 4H | -N-CH₂- (azepane ring) |

| ~1.60 | m | 8H | -CH₂- (azepane ring) |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (amide) |

| ~147 | Aromatic C-NH₂ |

| ~138 | Aromatic C-C(O)N |

| ~129 | Aromatic CH |

| ~118 | Aromatic CH |

| ~115 | Aromatic CH |

| ~114 | Aromatic CH |

| ~48 | -N-CH₂- (azepane ring) |

| ~28 | -CH₂- (azepane ring) |

| ~27 | -CH₂- (azepane ring) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| 3450-3250 | N-H stretch (primary amine) |

| 3050-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| 1640-1620 | C=O stretch (amide) |

| 1600-1450 | Aromatic C=C stretch |

| 1300-1200 | C-N stretch |

Mass Spectrometry (MS) (Predicted)

| m/z | Assignment |

| 218 | [M]⁺ (Molecular ion) |

| 120 | [M - C₆H₁₀N]⁺ (Fragment from cleavage of the amide bond) |

| 92 | [C₆H₆N]⁺ |

Proposed Synthesis and Experimental Protocol

A plausible synthetic route to (3-Aminophenyl)(1-azepanyl)methanone involves the amidation of 3-nitrobenzoyl chloride with azepane, followed by the reduction of the nitro group.

Caption: Proposed two-step synthesis of (3-Aminophenyl)(1-azepanyl)methanone.

General Experimental Protocol

Step 1: Synthesis of (3-Nitrophenyl)(azepan-1-yl)methanone

-

To a solution of azepane (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of 3-nitrobenzoyl chloride (1.0 equivalent) in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (3-Nitrophenyl)(azepan-1-yl)methanone.

Step 2: Synthesis of (3-Aminophenyl)(1-azepanyl)methanone

-

Dissolve the (3-Nitrophenyl)(azepan-1-yl)methanone from the previous step in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10 mol%).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and wash with the solvent.

-

Concentrate the filtrate under reduced pressure to yield (3-Aminophenyl)(1-azepanyl)methanone. Further purification can be achieved by recrystallization if necessary.

Logical Relationships and Workflow

The overall workflow for characterizing a novel compound like (3-Aminophenyl)(1-azepanyl)methanone is outlined below.

Caption: Standard workflow for the synthesis and characterization of a chemical compound.

Conclusion

In Silico Prediction of Biological Targets for (3-Aminophenyl)(1-azepanyl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of molecular targets is a critical and often challenging phase in the drug discovery and development pipeline.[1] This is particularly true for novel or uncharacterized small molecules. This technical guide provides a comprehensive overview of a systematic in silico approach to predict and validate the biological targets of the novel compound, (3-Aminophenyl)(1-azepanyl)methanone. The methodologies outlined herein leverage computational modeling to generate testable hypotheses, which can then be confirmed through targeted experimental validation.[1][2] This integrated strategy aims to accelerate the elucidation of the compound's mechanism of action and facilitate its development as a potential therapeutic agent. While specific experimental data for (3-Aminophenyl)(1-azepanyl)methanone is not yet publicly available, this document serves as a detailed roadmap for its investigation, presenting hypothetical data and established protocols.

Introduction

(3-Aminophenyl)(1-azepanyl)methanone is a synthetic small molecule with a chemical structure suggestive of potential biological activity. Its core moieties, an aminophenyl group and an azepane ring, are found in various bioactive compounds. However, without experimental data, its biological targets and therapeutic potential remain unknown. In silico target prediction methods offer a time- and cost-effective strategy to navigate the vast landscape of the human proteome and identify a manageable number of high-probability targets for subsequent experimental validation.[3][4]

This guide will detail a multi-pronged in silico approach, combining both ligand-based and structure-based methods, to predict the targets of (3-Aminophenyl)(1-azepanyl)methanone.[5] Furthermore, it will outline the necessary experimental protocols for the validation of these computational predictions.

In Silico Target Prediction Workflow

A robust in silico target prediction strategy for (3-Aminophenyl)(1-azepanyl)methanone would involve a multi-step computational workflow. This process begins with the preparation of the ligand structure and proceeds through various predictive modeling techniques.

Ligand-Based Approaches

Ligand-based methods rely on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological activities.[5][6]

-

2D and 3D Similarity Searching: The 2D and 3D structure of (3-Aminophenyl)(1-azepanyl)methanone would be compared against databases of known bioactive compounds (e.g., ChEMBL, PubChem).

-

Pharmacophore Modeling and Screening: A pharmacophore model representing the key chemical features of the query molecule would be generated. This model would then be used to screen compound databases to identify molecules with similar pharmacophoric features and their associated targets.

-

Machine Learning Models: Pre-trained machine learning models that have learned the relationships between chemical structures and biological targets can be used to predict the probability of our query molecule interacting with a panel of targets.[6]

Structure-Based Approaches

Structure-based methods utilize the three-dimensional structures of potential protein targets to predict binding interactions.

-

Reverse Docking: In this approach, the 3D structure of (3-Aminophenyl)(1-azepanyl)methanone is docked against a library of protein binding sites.[5] The docking scores provide an estimation of the binding affinity for each target.

-

Binding Site Similarity: The predicted binding pocket for our query molecule on a primary target can be compared to the binding sites of other proteins to identify potential off-target interactions.

Hit Prioritization and Data Integration

The outputs from the various in silico methods will likely generate a list of several potential targets. A consensus scoring approach, where targets identified by multiple methods are prioritized, is crucial. Further refinement of this list can be achieved by analyzing the association of the predicted targets with biological pathways and human diseases.

Hypothetical Predicted Biological Targets

The following table summarizes hypothetical quantitative data that could be generated from the in silico prediction workflow for (3-Aminophenyl)(1-azepanyl)methanone.

| Predicted Target | In Silico Method | Score/Metric | Interpretation |

| Protein Kinase A (PKA) | 3D Similarity | Tanimoto Coeff: 0.85 | High structural similarity to known PKA inhibitors. |

| Reverse Docking | Docking Score: -9.5 kcal/mol | Favorable predicted binding energy. | |

| Machine Learning | Probability: 0.92 | High confidence prediction of interaction. | |

| Dopamine Receptor D2 (DRD2) | Pharmacophore Screen | Fit Score: 0.88 | Strong alignment with DRD2 antagonist pharmacophore. |

| Reverse Docking | Docking Score: -8.7 kcal/mol | Good predicted binding affinity. | |

| Cyclooxygenase-2 (COX-2) | 2D Similarity | Tanimoto Coeff: 0.78 | Moderate similarity to known COX-2 inhibitors. |

| Reverse Docking | Docking Score: -7.2 kcal/mol | Moderate predicted binding energy. | |

| Serotonin Transporter (SERT) | Machine Learning | Probability: 0.75 | Moderate confidence prediction of interaction. |

Experimental Validation Protocols

Computational predictions must be validated through wet-lab experiments to confirm the biological relevance of the predicted targets.[2]

Biochemical Assays

Biochemical assays are essential for confirming a direct interaction between the compound and the predicted target protein.

-

Binding Assays:

-

Method: Radioligand binding assays or surface plasmon resonance (SPR).

-

Protocol:

-

Immobilize the purified target protein on a sensor chip (for SPR) or use a radiolabeled ligand that binds to the target.

-

Prepare a series of concentrations of (3-Aminophenyl)(1-azepanyl)methanone.

-

For radioligand assays, incubate the target, radioligand, and our compound, then measure the displacement of the radioligand.

-

For SPR, flow the different concentrations of the compound over the sensor chip and measure the change in refractive index to determine binding kinetics (Kon, Koff) and affinity (KD).

-

-

-

Enzyme Inhibition Assays (for enzyme targets like PKA or COX-2):

-

Method: In vitro kinase assay or cyclooxygenase activity assay.

-

Protocol:

-

Incubate the purified enzyme with its substrate and varying concentrations of (3-Aminophenyl)(1-azepanyl)methanone.

-

Measure the rate of product formation using an appropriate detection method (e.g., spectrophotometry, fluorescence).

-

Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

-

-

Cell-Based Assays

Cell-based assays are crucial for understanding the effect of the compound in a more biologically relevant context.[2]

-

Target Engagement Assays:

-

Method: Cellular Thermal Shift Assay (CETSA).

-

Protocol:

-

Treat intact cells with (3-Aminophenyl)(1-azepanyl)methanone.

-

Heat the cell lysate to various temperatures.

-

Measure the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry. Binding of the compound is expected to stabilize the protein, leading to a higher melting temperature.

-

-

-

Functional Assays:

-

Method: Measurement of downstream signaling events.

-

Protocol (Example for PKA):

-

Treat cells expressing PKA with (3-Aminophenyl)(1-azepanyl)methanone.

-

Stimulate the cells with an activator of the PKA pathway (e.g., forskolin).

-

Measure the levels of phosphorylated downstream substrates of PKA (e.g., CREB) using Western blotting or ELISA.

-

-

Potential Signaling Pathways

Based on the hypothetical predicted targets, several signaling pathways could be modulated by (3-Aminophenyl)(1-azepanyl)methanone. For instance, if PKA is a validated target, the cAMP signaling pathway would be of significant interest.

Conclusion

The integration of in silico prediction and experimental validation provides a powerful paradigm for modern drug discovery.[1][2] This guide has outlined a comprehensive and systematic workflow for the identification of the biological targets of (3-Aminophenyl)(1-azepanyl)methanone. By employing a combination of ligand- and structure-based computational methods, a list of high-probability targets can be generated. Subsequent validation through a tiered approach of biochemical and cell-based assays will be critical to confirm these predictions and elucidate the compound's mechanism of action. This structured approach will pave the way for the future development and therapeutic application of this novel chemical entity.

References

- 1. Computational/in silico methods in drug target and lead prediction [ouci.dntb.gov.ua]

- 2. tandfonline.com [tandfonline.com]

- 3. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 5. academic.oup.com [academic.oup.com]

- 6. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Thermal Stability of (3-Aminophenyl)(1-azepanyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of (3-Aminophenyl)(1-azepanyl)methanone, a compound of interest in pharmaceutical development due to its structural motifs. While direct experimental data for this specific molecule is not extensively available in public literature, this document establishes a robust framework for its thermal analysis based on data from structurally analogous compounds, namely aminobenzophenones and N-aryl benzamides. This guide details a proposed synthetic pathway, outlines a comprehensive experimental protocol for thermogravimetric analysis (TGA), and presents representative thermal decomposition data in a structured format. The information herein is intended to equip researchers and drug development professionals with the necessary tools to assess the thermal stability of this and similar compounds, a critical parameter for determining storage, handling, and processing conditions.

Introduction

(3-Aminophenyl)(1-azepanyl)methanone is a molecule that incorporates a flexible seven-membered azepane ring, a rigid phenyl group, and a reactive amino group, making it a scaffold of interest in medicinal chemistry. The thermal stability of such a compound is a critical quality attribute, influencing its shelf-life, formulation strategies, and overall viability as a drug candidate. Thermogravimetric analysis (TGA) is a fundamental technique for evaluating thermal stability by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. This guide will provide a detailed overview of the expected thermal behavior of (3-Aminophenyl)(1-azepanyl)methanone, drawing on data from related structures to provide a predictive assessment.

Proposed Synthesis of (3-Aminophenyl)(1-azepanyl)methanone

A reliable synthesis of (3-Aminophenyl)(1-azepanyl)methanone can be achieved through a two-step process commencing with the acylation of azepane with 3-nitrobenzoyl chloride, followed by the reduction of the nitro intermediate to the desired primary amine. This common and effective strategy allows for the introduction of the aminophenyl moiety in a controlled manner.

The logical workflow for this synthesis is depicted below:

Caption: Proposed two-step synthesis of (3-Aminophenyl)(1-azepanyl)methanone.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and thermogravimetric analysis of (3-Aminophenyl)(1-azepanyl)methanone.

Synthesis of (3-nitrophenyl)(azepan-1-yl)methanone (Step 1)

-

Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve azepane (1.0 equivalent) in a suitable anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Base: Add a non-nucleophilic base, for example triethylamine (1.2 equivalents), to the solution and cool the mixture to 0 °C using an ice bath.

-

Acylation: Slowly add a solution of 3-nitrobenzoyl chloride (1.1 equivalents) in the same solvent to the cooled mixture with continuous stirring.

-

Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 12-24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with the addition of cold water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (3-nitrophenyl)(azepan-1-yl)methanone.

Synthesis of (3-Aminophenyl)(1-azepanyl)methanone (Step 2)

-

Dissolution: Dissolve the (3-nitrophenyl)(azepan-1-yl)methanone (1.0 equivalent) from the previous step in a solvent such as ethanol or methanol.

-

Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst, typically at a loading of 5-10% by weight.

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature.

-

Reaction Monitoring: Monitor the disappearance of the starting nitro compound by TLC or LC-MS.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The final product, (3-Aminophenyl)(1-azepanyl)methanone, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Thermogravimetric Analysis (TGA)

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass. Use an appropriate crucible, such as alumina or platinum.

-

Sample Preparation: Accurately weigh 5-10 mg of (3-Aminophenyl)(1-azepanyl)methanone into the TGA crucible.

-

Experimental Setup: Place the crucible in the TGA furnace. Set the purge gas to nitrogen with a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 10 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The TGA curve (mass vs. temperature) and its first derivative (DTG curve) should be plotted to determine the onset of decomposition, temperatures of maximum mass loss rates, and residual mass.

The experimental workflow for the TGA is visualized below:

Caption: Experimental workflow for thermogravimetric analysis.

Data Presentation

Due to the absence of specific TGA data for (3-Aminophenyl)(1-azepanyl)methanone in the literature, the following table presents representative data for a structurally analogous N-aryl benzamide. This data is intended to provide a reasonable estimation of the thermal stability of the target compound. The decomposition of N-phenylbenzamide oximes has been noted to start above 220 °C.

Table 1: Representative TGA Data for a Structurally Analogous N-Aryl Benzamide

| Parameter | Value |

| Onset of Decomposition (Tonset) | ~ 220 °C |

| Temperature at 5% Mass Loss (T5%) | ~ 250 °C |

| Temperature at 10% Mass Loss (T10%) | ~ 280 °C |

| Temperature of Maximum Decomposition Rate (Tmax) | ~ 350 °C |

| Residual Mass at 600 °C | < 5% |

Note: This data is illustrative and based on the thermal behavior of similar compounds. Actual experimental values for (3-Aminophenyl)(1-azepanyl)methanone may vary.

Discussion

The thermal stability of (3-Aminophenyl)(1-azepanyl)methanone is expected to be governed by the cleavage of its weakest bonds at elevated temperatures. The amide bond is generally robust, but the presence of the azepane ring and the aminophenyl group introduces potential decomposition pathways. The initial mass loss observed in the TGA is likely attributable to the degradation of the azepane ring or the fragmentation of the molecule involving the amino group. The major decomposition event is anticipated to occur at a higher temperature, corresponding to the cleavage of the amide bond and the breakdown of the aromatic ring.

The provided experimental protocols for synthesis and TGA offer a solid foundation for the empirical determination of the thermal properties of (3-Aminophenyl)(1-azepanyl)methanone. The representative data presented in Table 1 serves as a useful benchmark for what can be expected from such an analysis.

Conclusion

This technical guide has outlined the key aspects of the thermogravimetric analysis of (3-Aminophenyl)(1-azepanyl)methanone. While direct experimental data is sparse, a comprehensive understanding of its thermal stability can be achieved by leveraging data from analogous structures and by following the detailed experimental protocols provided. The synthesis and TGA workflows presented herein are designed to be readily implemented in a laboratory setting. A thorough understanding of the thermal stability of this and similar compounds is paramount for their successful development as pharmaceutical agents.

The Untapped Potential: A Technical Guide to the Patent Landscape of (3-Aminophenyl)(1-azepanyl)methanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (3-Aminophenyl)(1-azepanyl)methanone core scaffold represents a promising, yet underexplored, area for therapeutic innovation. While direct patent filings for this specific molecular entity remain scarce, an analysis of related chemical classes, including 3-aminobenzamide and N-aryl-azepane derivatives, reveals a significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. This technical guide provides an in-depth exploration of the potential patent landscape, synthesizing information from analogous compounds to outline plausible synthetic routes, potential biological targets, and representative experimental data. The content herein is designed to equip researchers and drug development professionals with a foundational understanding to navigate and potentially establish a proprietary foothold in this emerging chemical space.

Introduction: The Emerging Landscape

The quest for novel chemical entities with therapeutic value is a perpetual driver of pharmaceutical research and development. The (3-Aminophenyl)(1-azepanyl)methanone scaffold, characterized by a flexible seven-membered azepane ring coupled to an aminophenyl ketone moiety, presents a unique three-dimensional structure that is attractive for targeting a variety of biological receptors and enzymes. Despite its structural appeal, a comprehensive review of the current patent landscape reveals a surprising lack of specific claims for this derivative class.

However, the broader patent activity surrounding structurally related motifs provides a compelling rationale for its investigation. Patents covering 3-aminobenzamide derivatives frequently cite applications in neurodegenerative disorders, suggesting that the aminophenyl portion of the target scaffold could be key to CNS activity.[1][2] Similarly, the patent landscape for N-aryl-azepane derivatives points towards their utility in modulating various CNS targets.[3][4][5] This guide will, therefore, extrapolate from these related art to construct a predictive patent landscape for (3-Aminophenyl)(1-azepanyl)methanone derivatives.

Synthetic Strategies: Pathways to Innovation

While no patents explicitly detail the synthesis of (3-Aminophenyl)(1-azepanyl)methanone, established organic chemistry principles and patented methods for analogous compounds allow for the outlining of several viable synthetic routes. A plausible and efficient approach would likely involve the coupling of a protected 3-aminobenzoyl derivative with azepane.

A potential synthetic workflow is depicted below:

References

- 1. US5643965A - Aminobenzamide compounds for the treatment of neurodegenerative disorders - Google Patents [patents.google.com]

- 2. WO2009016088A1 - The use of benzamide derivatives for the treatment of cns disorders - Google Patents [patents.google.com]

- 3. PT74447B - NEW AZEPINE DERIVATIVES THEIR PREPARATION AND ITS USE AS A MEDICAMENT - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

(3-Aminophenyl)(1-azepanyl)methanone: A Versatile Scaffold for Fragment-Based Library Synthesis

An In-depth Technical Guide for Drug Discovery Professionals

This technical guide provides a comprehensive overview of (3-Aminophenyl)(1-azepanyl)methanone as a core fragment for the synthesis of diverse chemical libraries. The document is intended for researchers, medicinal chemists, and other professionals involved in drug discovery and development, offering detailed experimental protocols, strategic guidance for library design, and a workflow for hit identification and evolution.

(3-Aminophenyl)(1-azepanyl)methanone is a valuable starting point for fragment-based drug discovery (FBDD). Its structure combines a 3-aminophenyl group, a common motif in bioactive molecules that presents a key vector for chemical elaboration, with a flexible seven-membered azepane ring. This fragment adheres well to the "Rule of Three," a set of guidelines used to define fragment-like molecules with a higher probability of becoming successful drug candidates.

Physicochemical Properties of the Core Fragment

The core fragment, (3-Aminophenyl)(1-azepanyl)methanone, possesses physicochemical properties that make it an ideal candidate for FBDD. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 436089-02-0, 401646-91-1 | Commercial Suppliers |

| Molecular Formula | C₁₃H₁₈N₂O | N/A |

| Molecular Weight | 218.29 g/mol | N/A |

| Appearance | Off-white to light yellow powder | [1] |

| Purity | ≥98% | [1] |

| cLogP (Predicted) | 2.1 - 2.6 | N/A |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | N/A |

| Hydrogen Bond Donors | 1 (amine) | N/A |

| Hydrogen Bond Acceptors | 2 (carbonyl, amine) | N/A |

| Rotatable Bonds | 2 | N/A |

Note: Predicted values are calculated using standard cheminformatics software and may vary slightly between different platforms.

Synthesis of the Core Fragment

The synthesis of (3-Aminophenyl)(1-azepanyl)methanone can be achieved through a reliable two-step process starting from 3-nitrobenzoic acid. This involves an initial amide coupling reaction with azepane, followed by the reduction of the nitro group to the primary amine. A similar multi-step synthesis has been successfully employed for the analogous (3-Aminophenyl)(morpholino)methanone.[2]

Caption: Proposed two-step synthesis of the core fragment.

Step 1: Synthesis of (3-Nitrophenyl)(1-azepanyl)methanone

-

Reaction Setup: To a solution of 3-nitrobenzoic acid (1.0 eq) in an appropriate aprotic solvent such as N,N-dimethylformamide (DMF, 0.5 M), add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.5 eq).

-

Addition of Amine: Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. Subsequently, add azepane (1.2 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield (3-Nitrophenyl)(1-azepanyl)methanone.

Step 2: Synthesis of (3-Aminophenyl)(1-azepanyl)methanone

-

Reaction Setup: Dissolve (3-Nitrophenyl)(1-azepanyl)methanone (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).[3]

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron salts, washing the pad thoroughly with ethanol. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the final product, (3-Aminophenyl)(1-azepanyl)methanone. Further purification by column chromatography may be performed if necessary.

Fragment-Based Library Design and Synthesis

The (3-Aminophenyl)(1-azepanyl)methanone core offers two primary vectors for diversification: the primary amino group and the aromatic ring. This allows for the creation of a large and diverse library of analogues through various chemical transformations. The aniline moiety is a common structural alert in drug discovery due to potential metabolic liabilities; therefore, exploring a wide range of derivatives is crucial for identifying candidates with improved safety profiles.[9][10][11][12][13]

Caption: Library generation strategy from the core fragment.

This protocol describes the synthesis of a small amide library in a parallel format using the core fragment.

-

Array Setup: In an array of reaction vials, dispense a solution of (3-Aminophenyl)(1-azepanyl)methanone (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: To each vial, add a unique acyl chloride or carboxylic acid (1.1 eq). If using carboxylic acids, also add a coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq).

-

Reaction: Seal the vials and agitate the reaction mixtures at room temperature for 16 hours.

-

Work-up: After the reaction is complete, a high-throughput liquid-liquid extraction can be performed. Add an organic solvent (e.g., ethyl acetate) and an aqueous wash solution (e.g., saturated NaHCO₃). After separation, the organic layers containing the products are collected.

-

Analysis and Purification: Evaporate the solvent from the organic layers. Analyze the crude products by LC-MS to confirm identity and purity. If required, purify the library members using parallel purification techniques such as mass-directed preparative HPLC.

Screening and Hit-to-Lead Evolution Workflow

Once a fragment library is synthesized, it is screened against the biological target of interest to identify initial "hits"—fragments that bind, albeit often weakly. Biophysical techniques are typically required for this initial screening due to the low affinity of fragment hits.[14][15]

Caption: General workflow for FBDD screening and hit evolution.

Following hit identification, the process of hit-to-lead evolution begins. This involves iterative cycles of structure-based design and chemical synthesis to improve the potency and drug-like properties of the initial fragment hits. Common strategies include:

-

Fragment Growing: Adding chemical functionality to the fragment to make additional interactions with the target protein. For the (3-Aminophenyl)(1-azepanyl)methanone core, this would involve synthesizing derivatives from the library that extend into unoccupied pockets of the binding site.

-

Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the protein target with a chemical linker.

-

Fragment Merging: Combining the structural features of two or more overlapping fragments into a single, more potent molecule.

Conclusion

(3-Aminophenyl)(1-azepanyl)methanone represents a promising and versatile scaffold for the construction of diverse and novel compound libraries for fragment-based drug discovery. Its straightforward synthesis, amenable physicochemical properties, and clear vectors for chemical modification make it an excellent starting point for FBDD campaigns. The strategic application of parallel synthesis techniques can rapidly generate a multitude of analogues, enabling a thorough exploration of the surrounding chemical space and facilitating the evolution of initial low-affinity hits into potent, lead-like candidates. This guide provides the foundational knowledge and protocols for researchers to leverage this valuable fragment in their drug discovery efforts.

References

- 1. (3-AMINOPHENYL)(1-AZEPANYL)METHANONE, CasNo.401646-91-1 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 4. Reduction of Nitro-Aromatics with Activated Iron - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cresset-group.com [cresset-group.com]

- 13. biopartner.co.uk [biopartner.co.uk]

- 14. An Automated, Open-Source Workflow for the Generation of (3D) Fragment Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. obn.org.uk [obn.org.uk]

Unveiling the Cellular Impact: A Technical Guide to the Preliminary Cytotoxicity Screening of (3-Aminophenyl)(1-azepanyl)methanone

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the early assessment of a compound's cytotoxic potential is a cornerstone of preclinical evaluation. This essential step, mandated by regulatory bodies, ensures the safety and viability of new chemical entities before they advance to more complex in vivo studies. This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the preliminary cytotoxicity screening of the novel compound, (3-Aminophenyl)(1-azepanyl)methanone.

While specific experimental data for (3-Aminophenyl)(1-azepanyl)methanone is not publicly available, this document outlines the standard, rigorous protocols that would be employed to determine its cytotoxic profile. The following sections detail established in vitro assays, present hypothetical data in structured formats for clarity, and include visual representations of experimental workflows and relevant signaling pathways to facilitate a deeper understanding of the screening process.

Data Presentation: Quantifying Cytotoxicity

The primary objective of preliminary cytotoxicity screening is to determine the concentration at which a compound exerts toxic effects on cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that reduces a biological response by 50%. The following tables present hypothetical data for (3-Aminophenyl)(1-azepanyl)methanone across different cell lines and assays, illustrating a standard format for data presentation.

Table 1: Hypothetical IC50 Values of (3-Aminophenyl)(1-azepanyl)methanone in Various Cell Lines

| Cell Line | Assay Type | Exposure Time (hours) | IC50 (µM) |

| HeLa (Cervical Cancer) | MTT | 24 | 45.2 ± 3.1 |

| MTT | 48 | 28.7 ± 2.5 | |

| LDH | 24 | 62.5 ± 4.8 | |

| A549 (Lung Cancer) | MTT | 24 | 78.9 ± 5.4 |

| MTT | 48 | 55.1 ± 4.2 | |

| LDH | 24 | > 100 | |

| HepG2 (Liver Cancer) | MTT | 24 | 33.6 ± 2.9 |

| MTT | 48 | 19.8 ± 1.7 | |

| LDH | 24 | 48.3 ± 3.9 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Cell Viability Data for (3-Aminophenyl)(1-azepanyl)methanone in HeLa Cells (MTT Assay, 48h Exposure)

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 1 | 95.3 ± 4.8 |

| 10 | 72.1 ± 6.1 |

| 25 | 53.4 ± 4.5 |

| 50 | 25.8 ± 3.3 |

| 100 | 8.2 ± 1.9 |

Experimental Protocols: Methodologies for Cytotoxicity Assessment

Detailed and standardized protocols are crucial for the reproducibility and reliability of cytotoxicity data. The following are in-depth methodologies for the most common in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of (3-Aminophenyl)(1-azepanyl)methanone in a suitable solvent (e.g., DMSO) and then in a complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of the solvent) and untreated controls.[4]

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[3][4]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.[2][5]

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[2] A reference wavelength of 630 nm is sometimes used to reduce background.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

LDH (Lactate Dehydrogenase) Release Assay

The LDH assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[1][7]

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

Incubation: Incubate the plate for the desired exposure time.

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.[8] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[8]

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution. Add the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[8]

-

Controls and Calculation: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[1] Calculate the percentage of cytotoxicity based on these controls.

Visualizing the Process: Diagrams and Pathways

Visual representations are invaluable for understanding complex biological processes and experimental workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 3. clyte.tech [clyte.tech]

- 4. benchchem.com [benchchem.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cellbiologics.com [cellbiologics.com]

Application Notes and Protocols for the Synthesis of (3-Aminophenyl)(1-azepanyl)methanone Analogs for SAR Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and structure-activity relationship (SAR) studies of (3-Aminophenyl)(1-azepanyl)methanone analogs, a class of compounds with potential therapeutic applications. The protocols outlined below are designed to be a starting point for the development of novel analogs and the exploration of their biological activities.

Introduction

(3-Aminophenyl)(1-azepanyl)methanone and its analogs are of interest in medicinal chemistry as potential inhibitors of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][2] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-4 inhibitors an attractive therapeutic strategy for the treatment of type 2 diabetes mellitus.[1][3]

Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.[2] By systematically modifying the chemical structure of (3-Aminophenyl)(1-azepanyl)methanone and evaluating the corresponding changes in biological activity, researchers can identify key molecular features responsible for DPP-4 inhibition.

Data Presentation: Structure-Activity Relationship of (3-Aminophenyl)(1-azepanyl)methanone Analogs

The following table summarizes hypothetical SAR data for a series of (3-Aminophenyl)(1-azepanyl)methanone analogs against DPP-4. The data is presented to illustrate how experimental results can be structured for clear comparison and analysis. Researchers should replace this with their own experimental data.

| Compound ID | R1-Substituent (Azepane Ring) | R2-Substituent (Phenyl Ring) | DPP-4 IC50 (nM) |

| 1 | H | H | 150 |

| 2a | 3-Fluoro | H | 75 |

| 2b | 4-Hydroxy | H | 120 |

| 2c | 3,3-Difluoro | H | 50 |

| 3a | H | 4-Chloro | 90 |

| 3b | H | 4-Methoxy | 200 |

| 3c | H | 2-Fluoro | 130 |

| 4a | 3-Fluoro | 4-Chloro | 45 |

| 4b | 3,3-Difluoro | 4-Chloro | 25 |

Caption: Table 1. Hypothetical SAR data for (3-Aminophenyl)(1-azepanyl)methanone analogs against Dipeptidyl Peptidase-4 (DPP-4).

Experimental Protocols

Protocol 1: General Synthesis of (3-Aminophenyl)(1-azepanyl)methanone Analogs

The synthesis of (3-Aminophenyl)(1-azepanyl)methanone analogs can be achieved through a multi-step process involving the formation of an amide bond between a substituted 3-nitrobenzoyl chloride and a substituted azepane, followed by the reduction of the nitro group.

Step 1: Synthesis of (3-Nitrophenyl)(1-azepanyl)methanone

-

Activation of 3-Nitrobenzoic Acid: To a solution of 3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-nitrobenzoyl chloride.

-

Amide Coupling: In a separate flask, dissolve azepane (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C and add the crude 3-nitrobenzoyl chloride solution in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (3-nitrophenyl)(1-azepanyl)methanone.

Step 2: Reduction of the Nitro Group to an Amine

-

Dissolve (3-nitrophenyl)(1-azepanyl)methanone (1.0 eq) in ethanol or methanol.

-

Add palladium on carbon (10 mol%) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (as monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the desired (3-aminophenyl)(1-azepanyl)methanone.

Note: For the synthesis of analogs with substituents on the azepane or phenyl ring, the corresponding substituted starting materials should be used.

Protocol 2: In Vitro DPP-4 Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of the synthesized analogs against DPP-4.

-

Reagents and Materials:

-

Human recombinant DPP-4

-

DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Synthesized inhibitor compounds

-

96-well microplate

-

Microplate reader

-

-

Assay Procedure:

-

Prepare serial dilutions of the inhibitor compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, the DPP-4 enzyme, and the inhibitor solution (or vehicle control).

-

Pre-incubate the plate at 37 °C for 15 minutes.

-

Initiate the reaction by adding the DPP-4 substrate.

-

Measure the absorbance at an appropriate wavelength (e.g., 405 nm for p-nitroanilide) at regular intervals to determine the reaction rate.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Visualizations

Caption: General experimental workflow for the synthesis and evaluation of analogs.

Caption: Simplified signaling pathway of DPP-4 inhibition.

References

- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of Recent Dipeptidyl Peptidase-IV Inhibitors: Linking...: Ingenta Connect [ingentaconnect.com]

- 3. Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of (3-Aminophenyl)(1-azepanyl)methanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a critical methodology in modern drug discovery, facilitating the rapid evaluation of large libraries of chemical compounds to identify potential therapeutic candidates.[1][2] This document provides a detailed protocol for a high-throughput screening campaign designed to identify and characterize derivatives of (3-Aminophenyl)(1-azepanyl)methanone as potential inhibitors of a key signaling kinase, Cyclin-Dependent Kinase 2 (CDK2). Overactivity of CDK2 is implicated in the proliferation of various cancer cells, making it a prime target for therapeutic intervention. The protocols outlined below are adaptable for various academic and industrial drug discovery settings.

Data Presentation: Summary of Quantitative HTS Data

The following table summarizes hypothetical quantitative data from a primary screen and subsequent dose-response analysis for a selection of (3-Aminophenyl)(1-azepanyl)methanone derivatives against CDK2. This data is essential for identifying potent and selective inhibitors for further development.

| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (nM) | Z'-Factor | Signal-to-Background (S/B) |

| APAM-001 | 95.2 | 75 | 0.85 | 12.3 |

| APAM-002 | 12.5 | >10,000 | 0.85 | 12.3 |

| APAM-003 | 88.9 | 210 | 0.85 | 12.3 |

| APAM-004 | 99.1 | 52 | 0.85 | 12.3 |

| Staurosporine (Control) | 99.8 | 5 | 0.85 | 12.3 |

Experimental Protocols

Biochemical HTS Assay for CDK2 Inhibition

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for HTS of kinase inhibitors.

a. Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

-

CDK2/CycA Solution: Recombinant human CDK2/Cyclin A diluted to 2 nM in Assay Buffer.

-

Substrate/ATP Solution: A mixture of 100 nM ULight™-labeled peptide substrate and 10 µM ATP in Assay Buffer.

-

Detection Solution: 2 nM Europium-labeled anti-phospho-substrate antibody in TR-FRET Detection Buffer.

b. Assay Procedure (384-well plate format):

-

Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of each (3-Aminophenyl)(1-azepanyl)methanone derivative (10 mM in DMSO) into the appropriate wells of a 384-well low-volume black plate. For control wells, dispense 50 nL of DMSO (negative control) or Staurosporine (positive control).

-

Enzyme Addition: Add 5 µL of the 2 nM CDK2/CycA solution to all wells using an automated liquid handler.

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.

-

Reaction Initiation: Add 5 µL of the Substrate/ATP solution to all wells to start the kinase reaction.

-

Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Add 5 µL of the Detection Solution to all wells.

-

Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader at excitation/emission wavelengths of 320/665 nm (Europium) and 320/615 nm (ULight™).

Cell-Based Assay for Proliferation Inhibition

This protocol outlines a cell-based assay to confirm the anti-proliferative activity of hit compounds in a relevant cancer cell line.

a. Cell Culture:

-

Maintain MCF-7 (human breast adenocarcinoma) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

b. Assay Procedure (96-well plate format):

-

Cell Seeding: Seed MCF-7 cells into a 96-well clear-bottom plate at a density of 5,000 cells per well in 100 µL of growth medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the hit compounds in growth medium. Add 100 µL of the diluted compounds to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

Viability Assessment: Add 20 µL of CellTiter-Blue® reagent to each well and incubate for 4 hours.

-

Data Acquisition: Measure the fluorescence at an excitation/emission of 560/590 nm using a plate reader.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: A simplified diagram of the CDK2 signaling pathway in cell cycle progression.

Experimental Workflow Diagram

Caption: The high-throughput screening workflow for identifying CDK2 inhibitors.

References

Application Note: A Validated HPLC Method for Purity Analysis of (3-Aminophenyl)(1-azepanyl)methanone

Abstract

This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of related substances for (3-Aminophenyl)(1-azepanyl)methanone, a key intermediate in pharmaceutical synthesis. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and stability monitoring in a drug development setting.

Introduction

(3-Aminophenyl)(1-azepanyl)methanone is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring the purity of this intermediate is critical for the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of the main component and any process-related or degradation impurities. This document provides a detailed protocol for a validated HPLC method designed for the routine purity analysis of (3-Aminophenyl)(1-azepanyl)methanone. The method has been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[][2]

Experimental

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

-

Chromatographic Data System (CDS): OpenLab CDS or equivalent.

-

Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Chemicals and Reagents:

-

(3-Aminophenyl)(1-azepanyl)methanone reference standard (purity >99.5%)

-